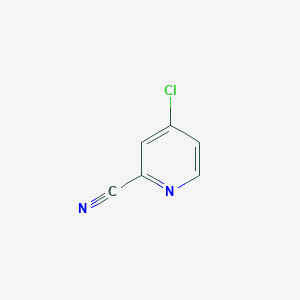

4-Chloropyridine-2-carbonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEZRXLVZMZHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351222 | |

| Record name | 4-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19235-89-3 | |

| Record name | 4-Chloro-2-cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19235-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloropyridine-2-carbonitrile

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Chloropyridine-2-carbonitrile, a pivotal compound in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data and methodologies to facilitate its application in synthesis and research.

Molecular Properties

This compound, also known as 4-Chloro-2-cyanopyridine, is a specialized chemical compound with the molecular formula C6H3ClN2.[1][2] It is a derivative of pyridine with a chloro group at the fourth position and a nitrile group at the second position.[2] This compound typically appears as an off-white or pale yellow solid.[1][2]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C6H3ClN2[1][2][3] |

| Molecular Weight | 138.55 g/mol [1][3][4] |

| Appearance | Off-white powder / Pale yellow solid[1][2] |

| Melting Point | 73 - 85 °C[1][4] |

| Boiling Point | 231.6 °C[1] |

| Density | 1.33 g/cm³[1] |

| Flash Point | 93.9 °C[1] |

| Refractive Index | 1.565[1] |

| Solubility in Water | Insoluble[4] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, ethanol, and acetone[4][5] |

| Purity | ≥99.0%[1] |

| CAS Number | 19235-89-3[1][3] |

Molecular Structure

The structure of this compound, featuring a pyridine ring substituted with a chlorine atom and a nitrile group, is fundamental to its reactivity and utility as an intermediate in organic synthesis.[1][2]

Caption: Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound is a critical process for its application in various fields, including pharmaceuticals and fine chemicals.[1] Below is a detailed methodology for a key synthesis route.

Synthesis from 4-Chloropyridine N-oxide [6]

This method outlines the synthesis of 4-chloro-2-cyanopyridine from 4-chloropyridine N-oxide.

Materials:

-

4-Chloropyridine N-oxide (7.53 g, 58.1 mmol)

-

N,N-dimethylcarbamoyl chloride (9.36 g, 87.0 mmol)

-

Trimethylcyanosilane (11.5 g, 116 mmol)

-

Acetonitrile (200 mL)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium bicarbonate

-

Saturated saline

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Hexane-ethyl acetate (3:1, v/v)

Procedure:

-

In a suitable reaction vessel, mix 4-chloropyridine N-oxide (7.53 g, 58.1 mmol) and N,N-dimethylcarbamoyl chloride (9.36 g, 87.0 mmol) in acetonitrile (200 mL).[6]

-

Slowly add trimethylcyanosilane (11.5 g, 116 mmol) dropwise to the reaction mixture.[6]

-

Stir the reaction mixture at room temperature for 18 hours.[6]

-

After the reaction is complete, perform an extraction by adding ethyl acetate and water.[6]

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and saturated saline.[6]

-

Dry the organic layer with magnesium sulfate.[6]

-

Remove the solvent by distillation.[6]

-

Purify the resulting residue by column chromatography using silica gel (200 g) and a hexane-ethyl acetate (3:1, v/v) eluent.[6]

-

Collect and concentrate the target fraction to yield 4-chloro-2-cyanopyridine (8.05 g, 99% yield) as a light yellow oil.[6]

Alternative Synthesis Route:

An alternative synthesis method begins with 4-chloro-2-methylpyridine.[5] This process involves the oxidation of the methyl group to a carboxyl group using a suitable oxidizing agent, such as potassium permanganate, to produce 4-chloro-pyridine-2-carboxylic acid.[5] This acid would then undergo further reaction to form the nitrile.

Caption: Workflow for the synthesis of this compound.

References

- 1. innospk.com [innospk.com]

- 2. myuchem.com [myuchem.com]

- 3. 4-CHLORO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]

- 4. 4-Chloro-Pyridine-2-Carbonitrile | Properties, Applications, Safety Data | High-Purity Supplier & Manufacturer China [nj-finechem.com]

- 5. 4-Chloro-pyridine-2-carbonitrile | Chemical Properties, Uses, Safety Data & Suppliers in China [pipzine-chem.com]

- 6. 4-CHLORO-PYRIDINE-2-CARBONITRILE | 19235-89-3 [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 4-Chloropyridine-2-carbonitrile from 4-Chloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for converting 4-chloropyridine N-oxide into the versatile chemical intermediate, 4-chloropyridine-2-carbonitrile. This compound is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1] The cyanation of pyridine N-oxides is a well-established and crucial method for producing cyanopyridines.[2][3] This document details two effective experimental protocols, presents a comparative summary of reaction parameters, and illustrates the chemical transformation for enhanced clarity.

Introduction

The introduction of a cyano group into the pyridine ring is a significant transformation in organic synthesis. The resulting cyanopyridines are precursors to a wide array of functional groups, including carboxylic acids, amides, and amines, making them essential in medicinal chemistry and materials science.[4] The synthesis of this compound from 4-chloropyridine N-oxide is a key reaction that leverages the electronic properties of the N-oxide to facilitate nucleophilic substitution at the C-2 position.[5] This guide focuses on two prominent methods for this conversion, providing detailed, reproducible protocols for laboratory application.

Reaction Pathway

The synthesis proceeds via the activation of the 4-chloropyridine N-oxide, followed by the nucleophilic attack of a cyanide source at the 2-position of the pyridine ring. The activating agent, typically an acylating agent, reacts with the N-oxide oxygen, rendering the C2 and C6 positions of the pyridine ring electrophilic and susceptible to nucleophilic attack. Subsequent elimination leads to the formation of the desired 2-cyanopyridine product.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound from 4-chloropyridine N-oxide are detailed below.

Method 1: Cyanation using Trimethylcyanosilane (TMSCN) and N,N-Dimethylcarbamoyl Chloride

This method provides a high-yield, one-pot synthesis at room temperature.[6]

Procedure:

-

To a solution of 4-chloropyridine N-oxide (7.53 g, 58.1 mmol) in acetonitrile (200 mL), add N,N-dimethylcarbamoyl chloride (9.36 g, 87.0 mmol).[6]

-

Slowly add trimethylcyanosilane (TMSCN) (11.5 g, 116 mmol) dropwise to the reaction mixture.[6]

-

Stir the mixture at room temperature for 18 hours.[6]

-

Upon completion of the reaction, dilute the mixture with ethyl acetate and wash with water.[6]

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate (3:1, v/v) eluent to afford this compound as a light yellow oil.[6]

Characterization Data:

-

Yield: 8.05 g (99%)[6]

-

¹H-NMR (CDCl₃): δ 8.63 (d, J = 5.3 Hz, 1H), 7.72 (s, 1H), 7.54-7.56 (m, 1H)[6]

-

IR (KBr): 2239, 1568, 1549, 1462, 1379, 1288, 1215, 844, 704 cm⁻¹[6]

Method 2: Cyanation using Trifluoroacetic Anhydride and Triethylamine

This alternative procedure employs a different activating agent and base, also resulting in a high yield of the desired product.

Procedure:

-

Dissolve 4-chloropyridine N-oxide (assumed from context, starting material for compound 3) (7.0 g, 44.7 mmol, based on the amide precursor) and triethylamine (13 mL, 93.7 mmol) in dry ethyl acetate (50 mL).[6]

-

Cool the stirred solution to -5 °C in an ice-salt bath.[6]

-

Add trifluoroacetic anhydride (13 mL, 92.2 mmol) dropwise to the cooled mixture over 45 minutes.[6]

-

Remove the ice-salt bath and allow the reaction to warm to room temperature, followed by stirring for an additional 30 minutes.[6]

-

Monitor the reaction completion by TLC.

-

Add 10% aqueous K₂CO₃ (100 mL) and stir the mixture for a further 20 minutes.[6]

-

Extract the mixture with ethyl acetate (3 x 50 mL).[6]

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous Na₂SO₄.[6]

-

Concentrate the solution under reduced pressure to yield this compound as a white solid.[6]

Characterization Data:

-

Yield: 5.6 g (90%)[6]

-

Melting Point: 84-85 °C[6]

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.65 (d, J = 5.0 Hz, 1H), 7.74 (m, 1H), 7.54-7.56 (dd, J = 5.0 and 2.0 Hz, 1H)[6]

-

ESI-MS m/z: 139 [M+H]⁺[6]

-

Elemental Analysis (Calcd. for C₆H₃ClN₂): C 52.01, H 2.18, N 20.22[6]

-

Elemental Analysis (Found): C 51.94, H 2.14, N 20.28[6]

Data Summary and Comparison

The following table summarizes the key quantitative data from the two experimental protocols, allowing for a direct comparison of their efficiency and conditions.

| Parameter | Method 1 | Method 2 |

| Starting Material | 4-Chloropyridine N-oxide | 4-Chloropyridine N-oxide |

| Activating Agent | N,N-Dimethylcarbamoyl chloride | Trifluoroacetic anhydride |

| Cyanide Source | Trimethylcyanosilane (TMSCN) | Not explicitly stated, but implied |

| Base | - | Triethylamine |

| Solvent | Acetonitrile | Ethyl Acetate |

| Temperature | Room Temperature | -5 °C to Room Temperature |

| Reaction Time | 18 hours | ~1.25 hours |

| Yield | 99%[6] | 90%[6] |

| Product Form | Light yellow oil[6] | White solid[6] |

Conclusion

Both detailed methods provide highly efficient and effective pathways for the synthesis of this compound from 4-chloropyridine N-oxide. The choice between the two protocols may depend on the availability of reagents, desired reaction time, and preferred product form. The trimethylcyanosilane method offers a near-quantitative yield at room temperature, albeit with a longer reaction time. The trifluoroacetic anhydride method is significantly faster but requires cryogenic conditions and results in a slightly lower yield. Both protocols are robust and can be readily implemented in a standard laboratory setting, providing drug development professionals and researchers with reliable access to this important synthetic intermediate.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-cyanopyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document summarizes essential quantitative data, details relevant experimental protocols, and visualizes key synthetic pathways to support research and development activities.

Core Physical and Chemical Properties

4-Chloro-2-cyanopyridine is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a cyano group at the 2-position.[1][2] This substitution pattern imparts unique reactivity to the molecule, making it a valuable building block in organic synthesis.[3] Typically, it appears as a white to off-white or pale yellow solid or crystalline powder.[1][4]

Quantitative Data Summary

The physical properties of 4-Chloro-2-cyanopyridine have been reported with some variability across different sources. The following tables summarize the available quantitative data.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClN₂ | [1][5] |

| Molecular Weight | 138.55 g/mol | [1][5] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 71 - 73 °C | [1] |

| 81 - 85 °C | [6] | |

| 82.0 - 86.0 °C | [4] | |

| 107.5 - 108 °C | [7] | |

| Boiling Point | 231.6 ± 20.0 °C (Predicted) | [7] |

| 252 - 253 °C | [1] | |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [7] |

| Flash Point | 93.9 ± 21.8 °C | [7] |

| 106 °C | [1] | |

| Vapor Pressure | 0.0616 mmHg at 25°C | [7] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble / Limited | [1][2] |

| Polar Organic Solvents | Moderately Soluble | [2] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Chloroform | Soluble |

Table 3: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H-NMR (CDCl₃) | δ 7.54-7.56 (m, 1H), 7.72 (s, 1H), 8.63 (d, J = 5.3 Hz, 1H) | [8] |

| ¹H-NMR (DMSO-d₆, 400 MHz) | δ 7.54-7.56 (dd, J = 5.0 and 2.0 Hz, 1H), 7.74 (m, 1H), 8.65 (d, J = 5.0 Hz, 1H) | [8] |

| IR (KBr) | 2239, 1568, 1549, 1462, 1379, 1288, 1215, 844, 704 cm⁻¹ | [8] |

| Mass Spectrometry (ESI-MS) | m/z: 139 [M+H]⁺ | [8] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of organic compounds like 4-Chloro-2-cyanopyridine.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered 4-Chloro-2-cyanopyridine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer and inserted into a Thiele tube filled with a high-boiling point oil.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Micro Method)

For small quantities of liquid, a micro boiling point determination can be performed. Since 4-Chloro-2-cyanopyridine is a solid at room temperature, it would first need to be melted.

Procedure:

-

Sample Preparation: A small amount of molten 4-Chloro-2-cyanopyridine is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The qualitative solubility of 4-Chloro-2-cyanopyridine in various solvents can be determined by simple mixing.

Procedure:

-

Sample and Solvent: A small, measured amount of 4-Chloro-2-cyanopyridine (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or acetone) is added to the test tube.

-

Observation: The mixture is agitated or sonicated. The solubility is observed and can be categorized as soluble, partially soluble, or insoluble based on the visual presence of undissolved solid.

Synthetic Pathway and Applications

4-Chloro-2-cyanopyridine is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds.

Synthesis of 4-Chloro-2-cyanopyridine

A common method for the synthesis of 4-Chloro-2-cyanopyridine involves the cyanation of 4-chloropyridine N-oxide. The following diagram illustrates a typical reaction workflow.

Caption: Synthesis workflow for 4-Chloro-2-cyanopyridine.

Role as a Pharmaceutical Intermediate

4-Chloro-2-cyanopyridine serves as a crucial starting material for the synthesis of more complex, biologically active molecules. For instance, it is a precursor in the development of various kinase inhibitors and other therapeutic agents.

Caption: Role of 4-Chloro-2-cyanopyridine as a key intermediate.

References

- 1. 2-Cyano-4-Chloropyridine | 4-Chloro-2-Cyanopyridine | 4-Chloropicolinonitrile Manufacturer & Supplier China – Properties, Uses, Safety, MSDS [nj-finechem.com]

- 2. CAS 19235-89-3: 4-Chloro-2-cyanopyridine | CymitQuimica [cymitquimica.com]

- 3. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-cyanopyridine | 19235-89-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. indiamart.com [indiamart.com]

- 6. 4-Chloro-2-Cyano Pyridine 19235-89-3 Manufacturer, Trader, and Exporter [avdpharma.in]

- 7. echemi.com [echemi.com]

- 8. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

4-Chloropyridine-2-carbonitrile solubility in organic solvents

An In-depth Technical Guide on the Solubility of 4-Chloropyridine-2-carbonitrile in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile derived from the compound's molecular structure, qualitative solubility information from available sources, and a detailed, standardized experimental protocol for researchers to determine precise quantitative data.

Introduction to this compound

This compound (CAS No: 19235-89-3) is a substituted pyridine derivative with the molecular formula C₆H₃ClN₂.[1][2] It typically appears as a white to off-white or pale yellow solid.[1][2][3] The molecule's structure, featuring a pyridine ring, a chloro group at the 4-position, and a nitrile group at the 2-position, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] Understanding its solubility in various organic solvents is critical for its application in chemical synthesis, purification, formulation, and analytical method development.

Key Physicochemical Properties:

-

Melting Point: Approximately 81-85 °C[2] or 113-117 °C, varying with purity.[3]

-

Boiling Point: ~231.6 °C[2]

Theoretical Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility, focusing on the compatibility of intermolecular forces between the solute (this compound) and the solvent.[5]

The key structural features influencing its solubility are:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a lone pair donor, allowing it to act as a hydrogen bond acceptor. This suggests potential solubility in protic solvents (e.g., alcohols).

-

Nitrile Group (-C≡N): The nitrile group is highly polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Chloro Group (-Cl): The chloro substituent adds to the molecule's polarity through its electronegativity.

-

Aromatic System: The overall aromatic structure allows for π-π stacking interactions, which can be favorable with aromatic solvents.

Based on these features, this compound is expected to exhibit good solubility in polar aprotic solvents (like acetone, dichloromethane) and polar protic solvents (like ethanol) and lower solubility in nonpolar solvents (like heptane). Its solubility in water is expected to be low.[3][4]

Solubility Data

While specific quantitative data is scarce in publicly available literature, qualitative descriptions have been compiled from various chemical suppliers and databases. The following table summarizes this information.

| Solvent Class | Solvent Name | Qualitative Solubility | Reference |

| Polar Protic | Ethanol | Soluble | [3][4] |

| Methanol | Likely Soluble | Inferred | |

| Isopropanol | Likely Soluble | Inferred | |

| Polar Aprotic | Acetone | Soluble | [3][4] |

| Dichloromethane | Soluble | [3] | |

| Chloroform | Soluble | [3] | |

| Ethyl Acetate | Likely Soluble | Inferred | |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | Inferred |

| Nonpolar Aliphatic | Heptane / Hexane | Likely Insoluble | Inferred |

| Aqueous | Water | Low / Insoluble | [3][4] |

Note: "Inferred" solubility is based on theoretical principles and the known solubility in similar solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized method such as the isothermal shake-flask method is recommended.[6] This protocol provides a reliable framework for determining the equilibrium solubility of a solid compound in a solvent at a controlled temperature.

4.1 Objective To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

4.2 Materials and Equipment

-

Solute: this compound (≥99% purity)

-

Solvent: High-purity organic solvent of choice (e.g., HPLC grade)

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator with orbital shaker

-

Glass vials or flasks with airtight screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC, or UV-Vis spectrophotometer)

-

Centrifuge (optional)

-

4.3 Experimental Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask method.

4.4 Step-by-Step Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for several hours to let the excess solid settle. A centrifuge can also be used to facilitate this separation.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-warmed to the experimental temperature, if necessary) to remove any suspended microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by the interplay between the solute, the solvent, and the experimental conditions.

Caption: Key factors influencing the solubility of organic compounds.

-

Solute-Solvent Interactions: The primary factor is the balance of intermolecular forces. Stronger solute-solvent interactions compared to solute-solute and solvent-solvent interactions lead to higher solubility.[5] For this compound, its polar nature favors solvents that can engage in dipole-dipole interactions and hydrogen bonding.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[5] This is because the dissolution process is often endothermic, and adding heat (increasing temperature) shifts the equilibrium toward dissolution, according to Le Chatelier's principle.

-

Pressure: For the solubility of a solid in a liquid solvent, pressure has a negligible effect.[5]

Conclusion

References

- 1. myuchem.com [myuchem.com]

- 2. innospk.com [innospk.com]

- 3. 4-Chloro-pyridine-2-carbonitrile | Chemical Properties, Uses, Safety Data & Suppliers in China [pipzine-chem.com]

- 4. 2-Cyano-4-Chloropyridine | 4-Chloro-2-Cyanopyridine | 4-Chloropicolinonitrile Manufacturer & Supplier China – Properties, Uses, Safety, MSDS [nj-finechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Data of 4-Chloropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-Chloropyridine-2-carbonitrile (also known as 4-Chloro-2-cyanopyridine). This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural verification.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, predicted ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Assignment |

| CDCl₃ | 8.63 | d | 5.3 | H-6 |

| 7.72 | s | - | H-3 | |

| 7.56 - 7.54 | m | - | H-5 | |

| DMSO-d₆ | 8.65 | d | 5.0 | H-6 |

| 7.74 | m | - | H-3 | |

| 7.56 - 7.54 | dd | 5.0 and 2.0 | H-5 |

Data sourced from ChemicalBook.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

While direct experimental ¹³C NMR data for this compound was not found in the surveyed literature, the following chemical shifts are predicted based on established substituent effects on the pyridine ring and typical values for nitrile carbons. The chemical shifts for the parent pyridine molecule are approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4). The presence of a chloro group and a nitrile group will significantly influence these values.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~135-145 | Attached to an electron-withdrawing nitrile group, but the carbon itself is part of the nitrile functionality's influence on the ring. |

| C3 | ~128-138 | Adjacent to the nitrile group, expected to be deshielded. |

| C4 | ~145-155 | Attached to the electronegative chlorine atom, causing significant deshielding. |

| C5 | ~122-130 | Meta to the nitrile and ortho to the chlorine, experiencing combined effects. |

| C6 | ~150-155 | Ortho to the nitrogen, similar to unsubstituted pyridine but influenced by other substituents. |

| CN (Nitrile) | ~115-125 | Typical range for nitrile carbons. |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2239 | Strong | C≡N (Nitrile) stretch[2] |

| 1568 | Medium-Strong | C=C/C=N Aromatic ring stretch[2] |

| 1549 | Medium-Strong | C=C/C=N Aromatic ring stretch[2] |

| 1462 | Medium | C=C/C=N Aromatic ring stretch[2] |

| 1379 | Medium | C-H in-plane bend |

| 844 | Strong | C-H out-of-plane bend / C-Cl stretch region |

| 704 | Medium | C-H out-of-plane bend |

Data sourced from ChemicalBook (KBr pellet).[2]

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Data is typically acquired over a spectral width of 0-10 ppm.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).

-

The spectral width is typically 0-220 ppm.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

-

The resulting powder is transferred to a pellet-pressing die.

-

A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent KBr pellet containing the sample.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

-

The KBr pellet with the sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically in the mid-IR range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic methods described.

References

4-Chloropyridine-2-carbonitrile safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Chloropyridine-2-carbonitrile

Introduction

This compound (CAS No: 19235-89-3) is a heterocyclic organic compound widely utilized as a key intermediate in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its chemical structure, featuring a chlorinated pyridine ring and a nitrile group, makes it a versatile building block in drug development and materials science. However, its utility is accompanied by significant health hazards that necessitate stringent safety and handling protocols. This guide provides comprehensive technical information for researchers, scientists, and drug development professionals to ensure the safe use of this compound in a laboratory and manufacturing setting.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Exposure can lead to severe health effects. The primary hazards include acute toxicity through oral, dermal, and inhalation routes, as well as irritation to the skin and eyes.[3][4][5]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed.[4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[3][4][5] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation.[4][5][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5] |

GHS Label Elements:

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe storage and handling.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Solid, Beige | [5][6] |

| Molecular Formula | C₆H₃ClN₂ | [6] |

| Molecular Weight | 138.55 g/mol | [6] |

| Melting Point | 81 - 85 °C | [6] |

| Boiling Point | 231.6 ± 20.0 °C (Predicted) | [6] |

| Solubility | No data available | [6] |

| Flash Point | No data available | [6] |

Section 3: Exposure Controls and Personal Protection

To minimize risk, a combination of engineering controls and personal protective equipment (PPE) must be employed.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6]

-

Use a closed system or provide appropriate exhaust ventilation at the point of dust generation.[4]

-

Facilities must be equipped with an eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE):

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Prevents eye contact which can cause serious irritation or damage.[4][6] |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and fire/flame resistant, impervious clothing.[3] | Avoids skin contact, which can cause irritation and harmful systemic effects upon absorption.[3][4] |

| Respiratory Protection | Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if irritation is experienced.[3] | Protects against inhalation of harmful dust and vapors, which can cause respiratory irritation.[3][5] |

Section 4: Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is mandatory.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[3][4][5]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

Storage:

-

Store locked up in a designated area accessible only to authorized personnel.[3][4][5]

-

Protect from moisture, as the substance can deteriorate in a humid environment.[1]

Section 5: First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Protocols

| Exposure Route | Procedure |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Never give anything by mouth to an unconscious person.[3][4][6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3][4][6] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[3][6] |

Section 6: Accidental Release and Disposal

Accidental Release Measures:

-

Evacuate: Immediately evacuate personnel to safe areas and keep people away from and upwind of the spill.[3][6]

-

Ventilate: Ensure adequate ventilation.[6]

-

Protect: Wear full personal protective equipment, including respiratory protection.[3][6]

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][6]

-

Clean-up: Pick up and arrange disposal without creating dust. Use spark-proof tools and explosion-proof equipment. Collect the material in suitable, closed containers for disposal.[3][6]

Disposal:

-

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.

-

The material should be sent to an approved waste disposal plant.[5][7]

Section 7: Logical Framework for Chemical Safety

The safe handling of this compound relies on a systematic approach to hazard management. The following diagram illustrates the logical workflow from task planning to emergency response.

Caption: Workflow for Safe Handling of this compound.

References

- 1. 4-Chloro-pyridine-2-carbonitrile | Chemical Properties, Uses, Safety Data & Suppliers in China [pipzine-chem.com]

- 2. innospk.com [innospk.com]

- 3. echemi.com [echemi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-CHLORO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]

- 7. aksci.com [aksci.com]

Methodological & Application

Application Notes and Protocols for 4-Chloropyridine-2-carbonitrile in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Chloropyridine-2-carbonitrile, a versatile building block in the preparation of pharmaceutical intermediates. The protocols detailed below are based on established methodologies for analogous compounds and aim to provide a foundational framework for laboratory experimentation.

Introduction

This compound is a valuable heterocyclic compound in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a chloro group at the 4-position and a nitrile group at the 2-position, offers multiple reaction sites for synthetic transformations. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the chlorine atom for nucleophilic aromatic substitution (SNAr), while the pyridine ring itself can participate in various cross-coupling reactions. These characteristics make it a key starting material for the synthesis of a range of complex molecules, including kinase inhibitors and other therapeutic agents.

Key Applications in Pharmaceutical Intermediate Synthesis

The strategic placement of the chloro and nitrile functionalities on the pyridine scaffold allows for its elaboration into several important pharmaceutical intermediates. Two primary reaction types are highlighted: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of this compound is susceptible to displacement by various nucleophiles. This reaction is a cornerstone for introducing diverse functional groups, particularly amines, which are prevalent in many biologically active molecules.

Application of 4-Chloropyridine-2-carbonitrile in Agrochemical Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyridine-2-carbonitrile is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1] Its unique molecular structure, featuring a reactive chlorine atom and a nitrile group on a pyridine ring, allows for diverse chemical modifications, making it a valuable precursor for the development of potent and selective herbicides and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from this compound, with a focus on the arylpicolinate class of herbicides.

Application in Herbicide Synthesis

This compound is a key starting material for the synthesis of the arylpicolinate herbicides, a class of synthetic auxins that includes commercially important products like Halauxifen-methyl and Florpyrauxifen-benzyl.[2] These herbicides are effective in controlling a wide range of broadleaf weeds in various crops.[3][4] The general synthetic strategy involves the conversion of this compound into a more functionalized pyridine intermediate, which then undergoes a key Suzuki-Miyaura cross-coupling reaction to introduce the characteristic aryl group.

Synthesis of Halauxifen-methyl

Halauxifen-methyl is a post-emergence herbicide used to control broadleaf weeds in cereal crops.[5] The synthesis of Halauxifen-methyl from a this compound derivative involves a multi-step process. A key intermediate, 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester, is synthesized and then subjected to a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester

This protocol describes the esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid, an intermediate derivable from this compound.

-

Materials:

-

4-amino-3,6-dichloropyridine-2-carboxylic acid

-

Methanol

-

Thionyl chloride or Concentrated sulfuric acid

-

25-28% Ammonia water

-

Water

-

-

Procedure:

-

In a 100 mL flask, dissolve 4-amino-3,6-dichloropyridine-2-carboxylic acid (5.00 g, 24.15 mmol) in 20 mL of methanol with stirring.[6]

-

Carefully add thionyl chloride (5.75 g, 48.31 mmol) or concentrated sulfuric acid (1.54 mL) dropwise to the solution.[6]

-

Heat the reaction mixture to 60°C and stir for approximately 7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.[6]

-

At a temperature of -5 to 0°C, adjust the pH of the residue to 9 with 25-28% ammonia water to precipitate a solid.[6]

-

Filter the solid, wash it with water (3 x 30 mL), and dry to obtain 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester.[6]

-

Quantitative Data:

| Intermediate | Starting Material | Reagents | Yield | Purity | Reference |

| 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester | 4-amino-3,6-dichloropyridine-2-carboxylic acid | Methanol, Thionyl chloride | 93.26% | >99% | [6] |

| 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester | 4-amino-3,6-dichloropyridine-2-carboxylic acid | Methanol, Concentrated sulfuric acid | 89.14% | >99% | [6] |

Experimental Protocol: Suzuki-Miyaura Coupling for Halauxifen-methyl Synthesis

This protocol outlines the general principle of the Suzuki-Miyaura coupling reaction used to synthesize the biaryl structure of Halauxifen-methyl.

-

Materials:

-

4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester

-

(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (e.g., SPhos)

-

Base (e.g., K₃PO₄, K₂CO₃)

-

Solvent (e.g., 1,4-dioxane, DMF)

-

Water (degassed)

-

-

General Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester, the arylboronic acid, and the base.

-

In a separate vial, prepare the catalyst-ligand premix by dissolving the palladium catalyst and ligand in a portion of the anhydrous solvent.

-

Add the remaining anhydrous solvent and degassed water to the Schlenk flask.

-

Add the catalyst-ligand premix to the reaction mixture.

-

Heat the reaction mixture with vigorous stirring. The reaction temperature and time will vary depending on the specific catalyst system and substrates used (typically 80-120°C for several hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Quantitative Data:

| Product | Key Reaction | Starting Materials | Catalyst/Base System (Example) | Overall Yield (last two steps) | Reference |

| Halauxifen-methyl | Suzuki-Miyaura Coupling | 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 90% | [5] |

Synthesis of Florpyrauxifen-benzyl

Florpyrauxifen-benzyl is another important arylpicolinate herbicide used for weed control in rice and other crops.[4][7] Its synthesis also relies on a Suzuki-Miyaura coupling reaction to form the core biaryl structure.

Experimental Protocol: Synthesis of Florpyrauxifen-benzyl

The synthesis of Florpyrauxifen-benzyl can be achieved from benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate through amination and subsequent chlorination.

-

Materials:

-

Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate

-

Anhydrous ammonia

-

Chlorinating agent (e.g., N-chlorosuccinimide)

-

Solvent (e.g., Toluene)

-

Base (e.g., Triethylamine)

-

-

Procedure:

-

Amination: Combine benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate with anhydrous ammonia in a suitable solvent. The reaction conditions (temperature, pressure) will need to be optimized. Isolate the resulting 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate intermediate.[8]

-

Chlorination: Dissolve the 4-amino intermediate in a solvent such as toluene. Add a base like triethylamine, followed by a chlorinating agent (e.g., N-chlorosuccinimide). Heat the reaction mixture to effect chlorination at the 3-position of the pyridine ring.[8]

-

After the reaction is complete, perform an aqueous work-up, extract the product, and purify by crystallization or chromatography.

-

Quantitative Data:

| Product | Starting Material | Key Steps | Yield | Purity | Reference |

| Florpyrauxifen-benzyl | Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | Amination and Chlorination | 84% | 95.2% | [8] |

Application in Fungicide Synthesis

While this compound is well-established as a precursor for herbicides, its application in the synthesis of fungicides is less documented in readily available literature. Pyridine derivatives, in general, are known to exhibit fungicidal activity.[5] For instance, novel pyridine-based compounds incorporating amide and hydrazide groups have shown broad-spectrum fungicidal activity against various plant pathogens.[9][10] However, specific examples detailing the use of this compound as a direct precursor for commercial fungicides with comprehensive synthetic protocols are not widely published. The general synthetic strategies would likely involve nucleophilic substitution of the chlorine atom and transformation of the nitrile group to introduce desired pharmacophores.

Signaling Pathways and Experimental Workflows

Synthetic Auxin Herbicide Signaling Pathway

Arylpicolinate herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl act as synthetic auxins.[4] They mimic the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to a disruption of normal plant growth processes and ultimately, plant death.[11] The core of the auxin signaling pathway involves three main components: the TIR1/AFB family of auxin co-receptors, the Aux/IAA transcriptional repressors, and the ARF (Auxin Response Factor) transcription factors.[12][13]

Mechanism of Action:

-

Auxin Binding: In the presence of auxin (or a synthetic auxin herbicide), the TIR1/AFB receptor protein forms a complex with an Aux/IAA repressor protein. The auxin molecule acts as a "molecular glue" to stabilize this interaction.[12]

-

Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp-Cullin-F-box) E3 ubiquitin ligase complex. This leads to the degradation of the Aux/IAA protein by the 26S proteasome.

-

Gene Activation: The degradation of the Aux/IAA repressor relieves the repression of the ARF transcription factors. The now active ARFs can bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription.

-

Physiological Response: The altered gene expression leads to various physiological responses, including cell elongation, division, and differentiation. In the case of herbicide action, the uncontrolled and excessive activation of these pathways leads to epinasty, tissue damage, and ultimately, plant death.[11]

Caption: Synthetic auxin herbicide signaling pathway.

Experimental Workflow: Herbicide Synthesis

The general workflow for the synthesis of arylpicolinate herbicides from a this compound precursor involves several key stages, from the initial functionalization of the pyridine ring to the final purification of the active ingredient.

Caption: General experimental workflow for herbicide synthesis.

Conclusion

This compound is a valuable and versatile intermediate in the agrochemical industry, particularly for the synthesis of highly effective arylpicolinate herbicides. The synthetic routes, primarily involving Suzuki-Miyaura cross-coupling, allow for the efficient construction of these complex molecules. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and professionals in the field of agrochemical synthesis and development. While its application in fungicide synthesis is less documented, the reactivity of the this compound scaffold suggests potential for the development of novel fungicidal compounds.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Pyridine synthesis [organic-chemistry.org]

- 4. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides - Google Patents [patents.google.com]

- 6. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]

- 7. echemi.com [echemi.com]

- 8. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]

- 9. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.biologists.com [journals.biologists.com]

- 12. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyridine-2-carbonitrile is a versatile heterocyclic building block crucial in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring substituted with a chloro group at the 4-position and a nitrile group at the 2-position, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing properties of both the pyridine nitrogen and the 2-cyano group strongly activate the C4-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group.[3][4] This reactivity allows for the introduction of a wide array of functional groups, making this compound a key intermediate in the synthesis of diverse molecular scaffolds for drug discovery and the development of agrochemicals.[1]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom on this compound proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions. The process is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C4-position. This forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. The negative charge in this intermediate is delocalized across the pyridine ring and the cyano group, which provides significant stabilization. In the subsequent step, the aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final substituted product.

Caption: General mechanism of SNAr on this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for performing a nucleophilic substitution reaction with this compound. Specific conditions such as temperature, reaction time, and purification method will vary depending on the nucleophile and scale of the reaction.

Caption: General experimental workflow for nucleophilic substitution.

Application Note 1: Substitution with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a robust method for synthesizing 4-amino-pyridine-2-carbonitrile derivatives. These products are valuable scaffolds in drug discovery. The reaction typically proceeds under basic conditions to neutralize the HCl generated.

Representative Reaction Conditions:

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 100 | 8 | >90 |

| Morpholine | K₂CO₃ | Ethanol | 80 (reflux) | 12 | ~95 |

| Benzylamine | Et₃N | Acetonitrile | 80 (reflux) | 6 | >90 |

| Pyrrolidine | K₂CO₃ | DMF | 80 | 5 | ~92-97 |

Note: Data is based on typical conditions for SNAr reactions on related chloropyridines and chloropyrimidines and may require optimization.

Protocol: Synthesis of 4-(Morpholino)pyridine-2-carbonitrile

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and ethanol.

-

Addition of Nucleophile: Add morpholine (1.2 equiv.) to the suspension dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Application Note 2: Substitution with S-Nucleophiles (Thiols)

Thiols are potent nucleophiles that react readily with this compound to form 4-(thioether)-pyridine-2-carbonitrile derivatives. The reaction is often carried out in the presence of a base to generate the more nucleophilic thiolate anion. These reactions can often proceed under mild conditions.[5]

Representative Reaction Conditions:

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 25 - 50 | 2 | >95 |

| Benzyl Mercaptan | NaH | THF | 0 - 25 | 1 | >95 |

| Ethanethiol | Cs₂CO₃ | Acetonitrile | 25 | 3 | High |

Note: Conditions are derived from general protocols for reactions of halopyridines with thiols and may require specific optimization.

Protocol: Synthesis of 4-(Phenylthio)pyridine-2-carbonitrile

-

Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve thiophenol (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv.) to the solution and stir for 15 minutes at room temperature.

-

Substrate Addition: Add a solution of this compound (1.0 equiv.) in a minimum amount of DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or warm to 50°C if necessary.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material via flash column chromatography to afford the desired product.

Application Note 3: Substitution with O-Nucleophiles (Alcohols/Alkoxides)

The substitution of the 4-chloro group with alcohols requires the use of a strong base to generate the corresponding alkoxide, which is a much stronger nucleophile than the neutral alcohol. Sodium hydride (NaH) or powdered sodium hydroxide (NaOH) are commonly used for this purpose.[6]

Representative Reaction Conditions:

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methanol | NaH | THF / DMF | 25 - 60 | 5 | ~80-90 |

| Phenol | K₂CO₃ | DMF | 100 | 12 | ~85 |

| n-Pentanol | powdered NaOH | DMSO | 25 | 24 | ~75-80 |

| Benzyl Alcohol | NaH | THF | 65 (reflux) | 8 | High |

Note: Yields and conditions are based on established procedures for the synthesis of 4-alkoxypyridines and may require optimization.[6]

Protocol: Synthesis of 4-Methoxypyridine-2-carbonitrile

-

Reaction Setup: To a flame-dried, nitrogen-purged flask, add anhydrous tetrahydrofuran (THF) and cool to 0°C in an ice bath.

-

Alkoxide Formation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise to the cooled solvent. Stir for 10 minutes, then add anhydrous methanol (1.1 equiv.) dropwise. Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature for another 20 minutes.

-

Substrate Addition: Add a solution of this compound (1.0 equiv.) in anhydrous THF to the freshly prepared sodium methoxide solution.

-

Reaction: Heat the reaction mixture to 60°C and stir.

-

Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is no longer detected (typically 4-8 hours).

-

Work-up: Cool the reaction to 0°C and carefully quench by the slow addition of water. Dilute with more water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by column chromatography (silica gel) to obtain the pure 4-methoxypyridine-2-carbonitrile.

References

- 1. myuchem.com [myuchem.com]

- 2. innospk.com [innospk.com]

- 3. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Reaction Examples [cdb.ics.uci.edu]

- 5. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Suzuki Coupling of 4-Chloropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4-Chloropyridine-2-carbonitrile with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of 4-aryl-2-cyanopyridines, which are key structural motifs in numerous biologically active compounds and functional materials.

The protocols outlined below are based on established methodologies for the coupling of challenging electron-deficient chloropyridines. Due to the inherent lower reactivity of chloro-heterocycles compared to their bromo or iodo counterparts, careful selection of the catalytic system and reaction conditions is crucial for achieving high yields and purity.

Overview of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

For electron-deficient substrates like this compound, the oxidative addition step is often rate-limiting. Therefore, the use of electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate this step and prevent catalyst deactivation.

Data Summary of Reaction Conditions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, compiled from analogous reactions in the scientific literature.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | ~90 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 18 | ~75 |

| 4 | 3-Thienylboronic acid | PEPPSI-IPr (3) | - | K₃PO₄ | t-Amyl alcohol | 100 | 10 | ~88 |

| 5 | Phenylboronic acid (Microwave) | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 0.5 | ~82 |

Yields are approximate and based on similar reported reactions; they may vary depending on the specific reaction scale and purity of reagents.

Experimental Protocols

Protocol 1: Conventional Heating using a Buchwald Ligand

This protocol is recommended for achieving high yields with a broad range of arylboronic acids, including sterically hindered or electron-rich/poor partners.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Toluene (Anhydrous)

-

Water (Degassed)

-

Schlenk flask or reaction tube

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of solvent to water).

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-cyanopyridine.

Protocol 2: Microwave-Assisted Synthesis

This protocol is suitable for rapid reaction optimization and synthesis of smaller quantities.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

1,4-Dioxane

-

Water

-

Microwave reaction vial with a stir bar

-

Microwave synthesizer

Procedure:

-

In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add 1,4-dioxane and water (typically a 2:1 to 4:1 ratio).

-

Seal the vial with a cap.

-

Place the vial in the microwave synthesizer and irradiate at 120-140 °C for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing the Workflow and Mechanism

To aid in understanding the experimental process and the underlying chemistry, the following diagrams have been generated.

Caption: General experimental workflow for the Suzuki coupling of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: These protocols are intended as a guide for trained research professionals. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Reaction conditions may require optimization for specific substrates and scales.

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Chloropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules utilizing 4-chloropyridine-2-carbonitrile as a key starting material. This versatile building block is a valuable precursor for the development of novel therapeutic agents, including kinase inhibitors and dipeptidyl peptidase IV (DPP-4) inhibitors, as well as compounds with antimicrobial properties.

The strategic placement of the chloro, nitrile, and pyridine nitrogen functionalities allows for a range of chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) at the C4-position and palladium-catalyzed cross-coupling reactions. These methodologies enable the introduction of diverse pharmacophores, leading to the generation of compound libraries with a wide spectrum of biological activities.

Synthesis of 4-Amino-Pyridine-2-Carbonitrile Derivatives as Kinase Inhibitors

The 4-amino-pyridine-2-carbonitrile scaffold is a prevalent core in numerous kinase inhibitors. The primary amino group can be further functionalized to interact with key residues in the ATP-binding pocket of various kinases. The general approach involves a nucleophilic aromatic substitution reaction between this compound and a suitable amine.

Experimental Protocol: Synthesis of 4-(Anilino)pyridine-2-carbonitrile Derivatives

This protocol details the synthesis of 4-(anilino)pyridine-2-carbonitrile derivatives, which serve as precursors to potent kinase inhibitors.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-methoxyaniline)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in NMP or DMSO, add the substituted aniline (1.1-1.5 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 120-150 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(anilino)pyridine-2-carbonitrile derivative.

Quantitative Data:

| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | NMP | 120 | 6 | 85 | [1] |

| 2 | 4-Methoxyaniline | DMSO | 130 | 8 | 82 | Adapted from[1] |

| 3 | 3-Chloroaniline | NMP | 140 | 10 | 78 | Adapted from[1] |

Visualization of the Synthetic Workflow:

Synthesis of 4-Aryl-Pyridine-2-Carbonitrile Derivatives via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of 4-aryl-pyridine-2-carbonitrile derivatives. These compounds are key intermediates for various bioactive molecules, including kinase inhibitors and other therapeutic agents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for the palladium-catalyzed Suzuki coupling of this compound with arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or microwave vial

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 | Adapted from[2] |

| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 4 | 92 | Adapted from[2] |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 85 | 8 | 85 | Adapted from[2] |

Visualization of the Catalytic Cycle:

Synthesis of 4-Hydrazinylpyridine-2-carbonitrile Derivatives for Antimicrobial Agents

4-Hydrazinylpyridine-2-carbonitrile serves as a valuable intermediate for the synthesis of various heterocyclic systems with potential antimicrobial activity. The hydrazine moiety can be readily cyclized with different reagents to form pyrazole, triazole, or other nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of 4-Hydrazinylpyridine-2-carbonitrile

This protocol describes the synthesis of 4-hydrazinylpyridine-2-carbonitrile from this compound.

Materials:

-

This compound

-

Hydrazine hydrate (80%)

-

Ethanol or Isopropanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (5.0-10.0 eq).

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-